3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile is an organic compound with a complex structure that includes a benzofuran core, ethoxy group, and dicarbonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxy Group: This step often involves the use of ethylating agents under basic conditions.
Addition of the Dicarbonitrile Groups: This can be done using nitrile-containing reagents under controlled conditions to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitrile groups to amines or other functionalities.
Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile
- 3-[Ethoxy(4-chlorophenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile
- 3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-4,5-dicarbonitrile
Uniqueness
3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[ethoxy-(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C21H18N2O2/c1-4-24-21(15-7-5-13(2)6-8-15)20-14(3)25-19-10-17(12-23)16(11-22)9-18(19)20/h5-10,21H,4H2,1-3H3 |
InChI Key |
XUQOEZRPQRNYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C |
Origin of Product |
United States |
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